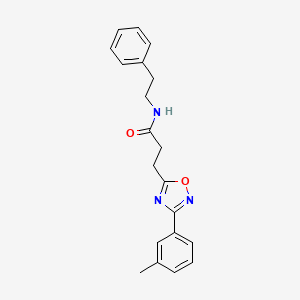![molecular formula C19H21ClN2O5S B7693434 4-[2-(azepan-1-yl)-2-oxoethoxy]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B7693434.png)
4-[2-(azepan-1-yl)-2-oxoethoxy]-N,N-dimethylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(azepan-1-yl)-2-oxoethoxy]-N,N-dimethylbenzene-1-sulfonamide, also known as ADX-10059, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of selective tachykinin NK1 receptor antagonists and has shown promising results in preclinical studies.
Mecanismo De Acción
4-[2-(azepan-1-yl)-2-oxoethoxy]-N,N-dimethylbenzene-1-sulfonamide is a selective antagonist of the tachykinin NK1 receptor, which is involved in the regulation of pain, inflammation, and stress responses. By blocking the NK1 receptor, 4-[2-(azepan-1-yl)-2-oxoethoxy]-N,N-dimethylbenzene-1-sulfonamide can reduce the release of neurotransmitters such as substance P and neurokinin A, which are involved in the transmission of pain and inflammation signals.
Biochemical and Physiological Effects:
4-[2-(azepan-1-yl)-2-oxoethoxy]-N,N-dimethylbenzene-1-sulfonamide has been shown to have several biochemical and physiological effects. It can reduce the release of inflammatory cytokines, such as TNF-alpha and IL-1beta, and can inhibit the activation of immune cells such as macrophages and T cells. Additionally, 4-[2-(azepan-1-yl)-2-oxoethoxy]-N,N-dimethylbenzene-1-sulfonamide can reduce the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the regulation of stress responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[2-(azepan-1-yl)-2-oxoethoxy]-N,N-dimethylbenzene-1-sulfonamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been extensively studied in preclinical models, which provides a strong foundation for further research. However, there are also limitations to using 4-[2-(azepan-1-yl)-2-oxoethoxy]-N,N-dimethylbenzene-1-sulfonamide in lab experiments. It has a relatively short half-life, which can make dosing and timing of experiments challenging. Additionally, it is important to consider the potential off-target effects of 4-[2-(azepan-1-yl)-2-oxoethoxy]-N,N-dimethylbenzene-1-sulfonamide when interpreting experimental results.
Direcciones Futuras
There are several future directions for research on 4-[2-(azepan-1-yl)-2-oxoethoxy]-N,N-dimethylbenzene-1-sulfonamide. One potential application is in the treatment of chronic pain, as the NK1 receptor has been implicated in the development and maintenance of chronic pain states. Additionally, 4-[2-(azepan-1-yl)-2-oxoethoxy]-N,N-dimethylbenzene-1-sulfonamide may have potential therapeutic applications in other diseases such as asthma, psoriasis, and multiple sclerosis. Further research is needed to fully understand the potential of 4-[2-(azepan-1-yl)-2-oxoethoxy]-N,N-dimethylbenzene-1-sulfonamide in these and other diseases.
Métodos De Síntesis
The synthesis of 4-[2-(azepan-1-yl)-2-oxoethoxy]-N,N-dimethylbenzene-1-sulfonamide involves a multi-step process that includes the reaction of 4-bromo-N,N-dimethylaniline with sodium hydride, followed by the reaction with 1-azepanone and then the reaction with ethyl chloroformate. The resulting compound is then treated with sodium sulfite to obtain the final product, 4-[2-(azepan-1-yl)-2-oxoethoxy]-N,N-dimethylbenzene-1-sulfonamide.
Aplicaciones Científicas De Investigación
4-[2-(azepan-1-yl)-2-oxoethoxy]-N,N-dimethylbenzene-1-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies for the treatment of migraine, anxiety, depression, and inflammatory bowel disease.
Propiedades
IUPAC Name |
3-chloro-N-(4-methoxyphenyl)-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O5S/c1-26-15-6-4-14(5-7-15)21-28(24,25)16-8-9-18(17(20)12-16)27-13-19(23)22-10-2-3-11-22/h4-9,12,21H,2-3,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODKJOHKFCSCCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)N3CCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

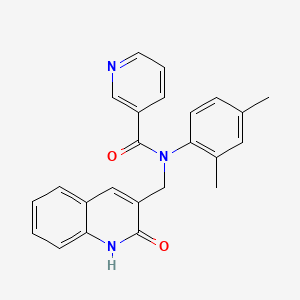
![N-[(2-chlorophenyl)methyl]-2-(N-cyclohexylbenzenesulfonamido)acetamide](/img/structure/B7693360.png)

![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B7693375.png)
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693384.png)
![N-(5-chloro-2-phenoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7693389.png)
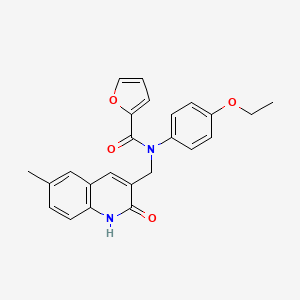
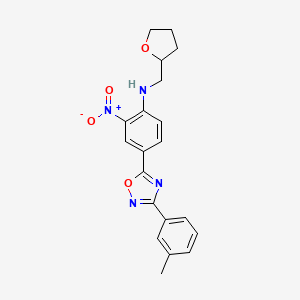

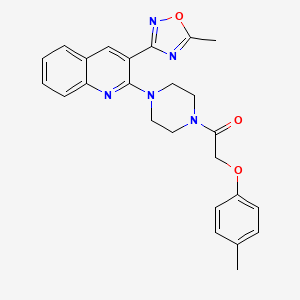

![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693423.png)

